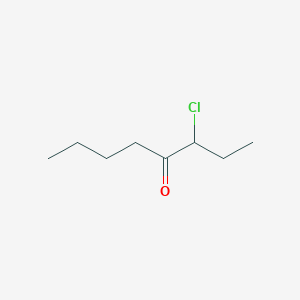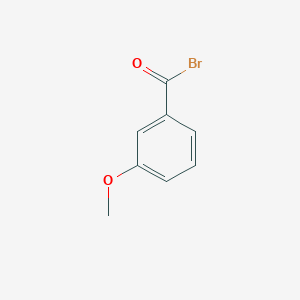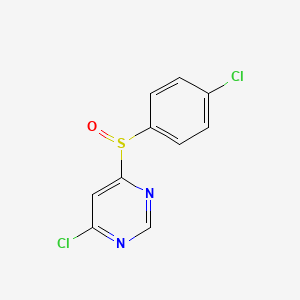
2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound belonging to the class of fluorene derivatives. This compound is primarily used in the field of organic electronics, particularly in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves organic synthesis methods. A common synthetic route includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials .
Aplicaciones Científicas De Investigación
2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of OLEDs, PLEDs, OFETs, and polymer solar cells due to its excellent semiconducting properties
Material Science: The compound is employed in the development of new materials with enhanced electronic and optical properties.
Nanotechnology: It is used in the fabrication of nanostructured materials for various applications, including sensors and transistors.
Mecanismo De Acción
The mechanism of action of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a semiconducting material. In OLEDs, for example, the compound emits high-efficiency and stable blue light when an electric current is applied. This is due to the electronic transitions within the fluorene core, which facilitate the emission of light .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has similar applications in organic electronics but differs in the alkyl substituents on the fluorene core.
2,2’-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another similar compound with bromine substituents, used in different electronic applications.
Uniqueness
The uniqueness of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its specific structural features, which provide distinct electronic properties and make it highly suitable for use in high-performance organic electronic devices .
Propiedades
Fórmula molecular |
C39H44B2O4 |
|---|---|
Peso molecular |
598.4 g/mol |
Nombre IUPAC |
2-[9,9-bis(4-methylphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C39H44B2O4/c1-25-11-15-27(16-12-25)39(28-17-13-26(2)14-18-28)33-23-29(40-42-35(3,4)36(5,6)43-40)19-21-31(33)32-22-20-30(24-34(32)39)41-44-37(7,8)38(9,10)45-41/h11-24H,1-10H3 |
Clave InChI |
IZEIFQCGSAHNLB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





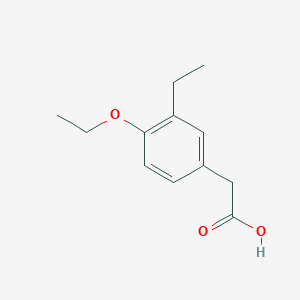
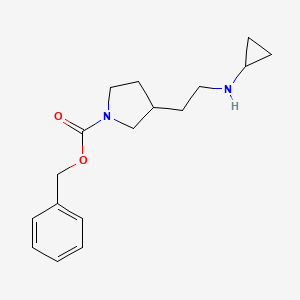

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
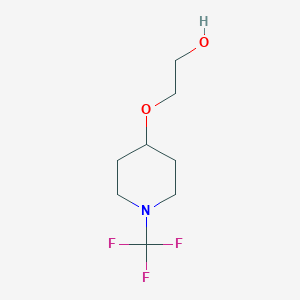
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
